molecular formula C17H19NO4S B2532450 N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 942007-01-4

N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Número de catálogo: B2532450
Número CAS: 942007-01-4
Peso molecular: 333.4
Clave InChI: UZXOYSLPIHUHDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-Dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core substituted at position 7 with a 2,4-dimethylphenyl group via a sulfonamide linker. The benzodioxepine scaffold consists of a benzene ring fused to a seven-membered dioxepine ring (two oxygen atoms in a 1,5-arrangement). The sulfonamide group (-SO₂NH-) introduces polarity and hydrogen-bonding capacity, while the 2,4-dimethylphenyl substituent contributes steric bulk and lipophilicity.

Propiedades

IUPAC Name

N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-6-15(13(2)10-12)18-23(19,20)14-5-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXOYSLPIHUHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects in cancer research and other pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxepine core with a sulfonamide group and a dimethylphenyl substituent. Its molecular formula is C17H19N1O3SC_{17}H_{19}N_{1}O_{3}S with a molecular weight of approximately 321.40 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound exhibited an IC50 value of 0.3 μM against ALL (acute lymphoblastic leukemia) cell lines, indicating potent anticancer activity compared to other tested analogues which had IC50 values around 7.5 μM .
  • Mechanism of Action : The compound acts by inhibiting the MDM2 and XIAP proteins, which are involved in tumor cell survival. This dual inhibition leads to the activation of p53, a crucial tumor suppressor protein that induces apoptosis in cancer cells .

Pharmacokinetics

Despite its promising activity, the pharmacokinetic properties of the compound have been noted as unfavorable for further development. The high doses required for efficacy (up to 100 mg/kg) raise concerns regarding its potential for clinical use .

Case Study 1: In Vitro Efficacy

In vitro studies using the WST assay on various cancer cell lines demonstrated that the compound effectively reduced cell viability and inhibited colony formation. Specifically:

  • Cell Lines Tested : The compound was tested on multiple cell lines including EU-1 (ALL), NB-1643, SHEP1, and LA1–55N.
  • Results : Significant reductions in both colony number and size were observed in treated cells compared to controls .

Case Study 2: Normal Hematopoiesis

To evaluate the safety profile of the compound, clonogenic assays were performed using human normal bone marrow mononuclear cells. Results indicated that:

  • Colony Formation : The treatment did not significantly reduce colony numbers or sizes in CFU-GM and BFU-E assays when compared to control groups, suggesting a favorable safety profile against normal hematopoietic cells .

Summary of Findings

Biological Activity Observed Effect IC50 Value (μM) Notes
Anticancer ActivityCytotoxicity0.3Effective against ALL cell lines
Normal HematopoiesisNo significant effectN/ASafe at tested concentrations

Comparación Con Compuestos Similares

Research Findings and Implications

  • Crystallographic Insights : SHELX software (e.g., SHELXL) has been pivotal in resolving the benzodioxepine core’s planar conformation and substituent orientations in analogues, aiding structure-activity relationship studies .
  • Sulfonamide Geometry : The tetrahedral sulfur atom in sulfonamides facilitates hydrogen bonding with biological targets, a feature exploited in drug design to enhance binding specificity .
  • Metabolic Stability : Sulfonamides generally exhibit greater metabolic stability compared to amines, reducing susceptibility to oxidative degradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.